6'-Fluoro-1'-methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one

Medicinal Chemistry Spirocyclic Scaffolds iNOS Inhibition

6'-Fluoro-1'-methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one (CAS 1707372-68-6) is a fluorinated spirocyclic building block composed of a piperidine ring spiro-fused at the 3,2'-position to a quinazolin-4(3H)-one scaffold, bearing a 6'-fluoro substituent and an N1'-methyl group. Its molecular formula is C₁₃H₁₆FN₃O with a molecular weight of 249.28 g·mol⁻¹, and it is commercially supplied at standard purities of 97–98% with batch-specific analytical documentation (NMR, HPLC).

Molecular Formula C13H16FN3O
Molecular Weight 249.28 g/mol
Cat. No. B11865091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6'-Fluoro-1'-methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one
Molecular FormulaC13H16FN3O
Molecular Weight249.28 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)F)C(=O)NC13CCCNC3
InChIInChI=1S/C13H16FN3O/c1-17-11-4-3-9(14)7-10(11)12(18)16-13(17)5-2-6-15-8-13/h3-4,7,15H,2,5-6,8H2,1H3,(H,16,18)
InChIKeyHAAKPQPJPXWRGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6'-Fluoro-1'-methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one: Procurement-Grade Profile of a Fluorinated Spiroquinazolinone Building Block


6'-Fluoro-1'-methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one (CAS 1707372-68-6) is a fluorinated spirocyclic building block composed of a piperidine ring spiro-fused at the 3,2'-position to a quinazolin-4(3H)-one scaffold, bearing a 6'-fluoro substituent and an N1'-methyl group . Its molecular formula is C₁₃H₁₆FN₃O with a molecular weight of 249.28 g·mol⁻¹, and it is commercially supplied at standard purities of 97–98% with batch-specific analytical documentation (NMR, HPLC) . The 3,2'-spiro connectivity distinguishes it from the better-characterized 4,2'-spiro series, while the combined 6'-fluoro and N1'-methyl substitution pattern creates a specific steric and electronic profile that diverges from its closest non-fluorinated, des-methyl, and N-ethyl analogs [1].

6'-Fluoro-1'-methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one: Why Structural Analogs Cannot Be Assumed Interchangeable in Spiroquinazolinone-Based Research


Within the fluoropiperidine-quinazoline spirocycle family, minor structural perturbations produce large shifts in biochemical and pharmacological profiles. The landmark 2012 iNOS inhibitor series demonstrated that altering the spiro attachment point, N-substituent, and fluorine regiochemistry can switch a compound from a potent, selective enzyme inhibitor (IC₅₀ ~37 nM) to an inactive analog [1]. The target compound's unique 3,2'-spiro connectivity and specific N1'-methyl/6'-fluoro pattern have no direct functional equivalent in the well-characterized 4,2'-spiro iNOS chemotype; assuming interchangeable activity, selectivity, or physicochemical behavior between these series is unsupported by the literature [2]. Even within the 3,2'-subseries, loss of the N1'-methyl group (6'-fluoro-1'H analog, CAS 1707566-72-0, MW 235.26) or replacement with N1'-ethyl (CAS 1707399-65-2, MW 263.31) alters molecular weight, calculated lipophilicity, and hydrogen-bond donor/acceptor count in ways that can affect membrane permeability, solubility, and target engagement . Procurement decisions based solely on scaffold similarity, without accounting for these substitution-dependent physicochemical differences, risk selecting a tool compound with divergent—and potentially misleading—biological behavior [1].

6'-Fluoro-1'-methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one: Quantitative Differential Evidence Versus Closest Analogs


Spiro Attachment Regiochemistry: 3,2'- vs. 4,2'-Spiro Connectivity Defines Distinct Pharmacophoric Space

The compound employs a spiro[piperidine-3,2'-quinazolin] connectivity, whereas the most extensively characterized fluoropiperidine-quinazoline pharmacophore—exemplified by the clinical candidate AR-C102222—utilizes a spiro[piperidine-4,2'-quinazolin] framework [1]. AR-C102222 achieves sub-micromolar iNOS inhibition (IC₅₀ 0.037 μM, cellular IC₅₀ ~0.17–1 μM depending on assay) with >2,700-fold selectivity over eNOS (IC₅₀ >100 μM), a profile that emerged from systematic SAR exploration of the 4,2'-spiro series . The 3,2'-spiro series represents a distinct chemotype with a different three-dimensional orientation of the piperidine nitrogen relative to the quinazolinone core. Although direct functional data for the target compound are absent from the peer-reviewed literature, the regiochemical difference alone precludes extrapolation of the 4,2'-series SAR [1].

Medicinal Chemistry Spirocyclic Scaffolds iNOS Inhibition

N1'-Methyl Substitution: Molecular Weight and H-Bond Donor Modulation Relative to the N1'-Desmethyl Analog

The N1'-methyl group distinguishes the target compound from its des-methyl analog 6'-fluoro-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one (CAS 1707566-72-0) . The methyl substitution increases molecular weight from 235.26 to 249.28 g·mol⁻¹ (+14.02 Da) and eliminates one hydrogen-bond donor site, which can influence passive membrane permeability and oral bioavailability potential . In medicinal chemistry, N-methylation of quinazolinone NH groups is a well-established strategy to block metabolic N-dealkylation, reduce hydrogen-bond donor count, and improve CNS penetration [1]. The quantitative impact on physicochemical descriptors is summarized in the comparison data below; however, direct experimental LogP or permeability measurements for either compound have not been published .

Physicochemical Properties Drug Design Permeability

N1'-Methyl vs. N1'-Ethyl Differentiation: Alkyl Chain Length Impacts Calculated Lipophilicity and Steric Bulk

The target compound carries an N1'-methyl group, while the commercially available analog 1'-ethyl-6'-fluoro-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one (CAS 1707399-65-2) bears an N1'-ethyl substituent . This single methylene difference translates to a molecular weight increase of 14.03 Da (249.28 → 263.31) and a calculated LogP increase of approximately +0.5 log units (Hansch π for methyl → ethyl extension) . In fragment-based and lead optimization programs, incremental alkyl chain extensions can drastically alter target selectivity, metabolic stability, and off-target binding profiles [1]. The availability of both the methyl and ethyl analogs enables systematic N-alkyl SAR exploration without de novo synthesis of the spirocyclic core .

Structure-Activity Relationships Lipophilicity Lead Optimization

6'-Fluoro Substitution: Quantitative Impact on Electron Density and Metabolic Stability Relative to Non-Fluorinated Parent

The 6'-fluoro substituent on the quinazolinone ring differentiates the target compound from the non-fluorinated parent 1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one (CAS 947017-23-4, MW 217.27) . Introducing a single fluorine atom increases molecular weight by 32.01 Da (217.27 → 249.28) and alters the electron distribution of the aromatic ring, which can reduce oxidative metabolism at the 6'-position and modulate pKa of the adjacent carbonyl [1]. In the related 4,2'-spiro iNOS inhibitor series, fluorination of the quinazolinone ring was critical for achieving sub-micromolar potency and isoform selectivity [2]. While direct metabolic stability data for the target compound are not published, the general principle that aromatic fluorination blocks CYP450-mediated hydroxylation at the substituted position is well established [1].

Fluorine Chemistry Metabolic Stability Medicinal Chemistry

Commercially Documented Purity and Batch-to-Batch Consistency Versus Non-Fluorinated Parent

The target compound is supplied at a standard purity of 97–98% with available batch-specific certificates of analysis (COA) including NMR and HPLC data . In contrast, the non-fluorinated parent 1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one (CAS 947017-23-4) is listed at a lower standard purity of 95+% from the same supplier, with a significantly higher unit price (¥6,894/1g vs. competitive pricing for the fluorinated analog) . The combination of higher purity specification, lower procurement cost, and documented batch QC for the fluorinated methyl analog makes it a more reliable starting material for reproducible structure–activity relationship studies .

Quality Control Procurement Specifications Analytical Chemistry

6'-Fluoro-1'-methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one: Evidence-Backed Research and Procurement Application Scenarios


Scaffold-Hopping from iNOS 4,2'-Spiro Inhibitors to Unexplored 3,2'-Spiro Chemotypes

Research groups seeking to escape the intellectual property space of the 4,2'-spiro iNOS inhibitors (e.g., AR-C102222) can procure the 3,2'-spiro target compound as a structurally differentiated starting point for lead generation . The 3,2'-connectivity places the piperidine nitrogen at a distinct vector angle relative to the quinazolinone core, which may yield novel target selectivity profiles that are inaccessible to the 4,2'-series [1].

Systematic N-Alkyl SAR Using Methyl and Ethyl Congeners

The commercial availability of both the N1'-methyl (target compound, CAS 1707372-68-6, MW 249.28) and N1'-ethyl analogs (CAS 1707399-65-2, MW 263.31) enables side-by-side evaluation of the alkyl chain-length effect on potency, selectivity, solubility, and metabolic stability without investing in custom synthesis . The ΔMW of 14.03 Da and estimated ΔLogP of ~0.5 units provide a defined physicochemical perturbation for correlating with biological readouts .

Fluorine-Mediated Metabolic Stability Optimization Programs

The 6'-fluoro substituent allows medicinal chemists to directly compare metabolic stability against the non-fluorinated parent (CAS 947017-23-4) . In microsomal or hepatocyte stability assays, the fluorine atom is predicted to block oxidative metabolism at the 6'-position, consistent with well-established fluorine blocking principles [2]. This head-to-head comparison can validate the metabolic benefit of aryl fluorination within the 3,2'-spiro series.

Cost-Efficient Spiroquinazolinone Library Synthesis with High-Purity Building Block

With supplier-specified purity of 97–98% and batch-specific NMR/HPLC documentation, the target compound serves as a reliable building block for parallel synthesis or fragment-based library construction [1]. Its competitive pricing relative to the non-fluorinated parent (95+% purity, ¥6,894/1g) and the commercial availability of the N1'-ethyl and N1'-desmethyl analogs further support its selection as the default fluorinated spiroquinazolinone building block for budget-conscious academic and industrial medicinal chemistry groups .

Quote Request

Request a Quote for 6'-Fluoro-1'-methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.